molecular formula C14H20N4 B079561 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine CAS No. 435342-20-4

1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine

Cat. No.: B079561
CAS No.: 435342-20-4
M. Wt: 244.34 g/mol
InChI Key: VIGFYGMAAFDKCA-UHFFFAOYSA-N
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Description

1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine is a compound that features a piperidine ring and a benzimidazole moiety. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the benzimidazole ring is a fused bicyclic structure consisting of benzene and imidazole rings.

Mechanism of Action

Preparation Methods

The synthesis of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.

    Alkylation: The benzimidazole core is then alkylated with 2-chloroethylamine to introduce the ethylamine side chain.

    Piperidine introduction: Finally, the ethylamine side chain is reacted with piperidine under basic conditions to form the desired compound.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine can be compared with other compounds containing piperidine or benzimidazole rings:

    Piperidine derivatives: Compounds like piperine and piperidine-based drugs (e.g., risperidone) share the piperidine ring but differ in their overall structure and pharmacological properties.

    Benzimidazole derivatives: Compounds such as omeprazole and albendazole contain the benzimidazole ring and are used for different therapeutic purposes.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGFYGMAAFDKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340685
Record name 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435342-20-4
Record name 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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